G-5555 is a potent and selective small molecule inhibitor that primarily targets group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3. [, ] These kinases are implicated in various cellular processes, including cell growth, survival, and motility, and their dysregulation is associated with cancer development and progression. G-5555 is classified as a pyrido[2,3-d]pyrimidin-7-one derivative, a chemical class known for its kinase inhibitory activity. [] This compound has been explored for its potential as a research tool to understand the roles of PAKs in various diseases and to evaluate their potential as therapeutic targets.
The development of G-5555 emerged from efforts to improve upon the previously developed PAK inhibitor, FRAX1036. [] The key aim was to address limitations associated with FRAX1036's highly basic amine group, which impacted its pharmacological properties. The synthesis process involved the incorporation of a 5-amino-1,3-dioxanyl moiety into the scaffold of FRAX1036. [] This modification proved successful in reducing both the pKa and logP of the molecule, leading to improved potency, pharmacokinetics, and selectivity compared to its predecessor. []
G-5555 belongs to the pyrido[2,3-d]pyrimidin-7-one class of kinase inhibitors. [] The core structure consists of a pyrido[2,3-d]pyrimidin-7(8H)-one ring system. Key structural features include a 2-chloro-4-(6-methylpyridin-2-yl)phenyl substituent at position 6 of the pyrimidine ring, a methylamino group at position 2, and a (trans-5-amino-1,3-dioxan-2-yl)methyl substituent at position 8. These structural elements are crucial for its interactions with the ATP-binding site of PAK kinases and contribute to its potency and selectivity.
G-5555 functions as a potent and selective ATP-competitive inhibitor of group I PAKs. [] It binds to the ATP-binding pocket of these kinases, preventing ATP binding and subsequent phosphorylation of downstream substrates. [, ] The specific interactions between G-5555 and the amino acid residues within the ATP-binding site of PAKs are critical for its inhibitory activity. For instance, G-5555 forms crucial hydrogen bonds with the hinge region residues, such as Leu347 in PAK1, that are essential for its binding affinity and selectivity. [] The binding of G-5555 to PAKs ultimately disrupts their catalytic activity and downstream signaling, leading to its observed effects on cell growth, survival, and other cellular processes.
Cancer Research: G-5555 has been investigated for its potential to inhibit the growth of cancer cells. Studies show that breast cancer cells with PAK1 amplification exhibit increased sensitivity to G-5555. [] Additionally, G-5555 demonstrated promising activity in preclinical models of pancreatic cancer and thyroid cancer. [, ] In thyroid cancer cells harboring BRAF mutations, G-5555 exhibited synergistic effects when combined with the BRAF inhibitor Vemurafenib, suggesting potential benefits of combination therapies. []
Investigating PAK Signaling: G-5555 serves as a valuable tool for dissecting the signaling pathways regulated by PAK kinases. Researchers have utilized G-5555 to identify downstream targets of PAK1 in pancreatic cancer cells. [] By inhibiting PAK activity, G-5555 has helped elucidate the involvement of PAKs in cell proliferation, survival, migration, and invasion.
Studying Drug Resistance: G-5555 has been used in investigations of drug resistance mechanisms in cancer cells. Studies suggest that G-5555 may help overcome cisplatin resistance in ovarian cancer cells, potentially by modulating the PI3K/Akt signaling pathway. []
Tool for Kinase Selectivity Profiling: The development of G-5555 has provided insights into the structural determinants of selectivity for PAK kinases. [] Researchers have utilized G-5555's scaffold and modifications to design inhibitors with improved selectivity profiles for specific PAK isoforms or for related kinases like Salt-Inducible Kinases (SIKs). [, ]
Understanding Toxicity: Further research is needed to fully understand the acute cardiovascular toxicity associated with pan-group I PAK inhibition observed in animal studies. [] Developing inhibitors with improved safety profiles or alternative dosing strategies will be essential for clinical translation.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6